molecular formula C11H5Cl3O2 B1333196 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride CAS No. 380906-80-9

5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

Cat. No.: B1333196
CAS No.: 380906-80-9
M. Wt: 275.5 g/mol
InChI Key: BSRRSYCAENNRPG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a halogenated aromatic heterocyclic molecule with the molecular formula C₁₁H₅Cl₃O₂ and a molecular weight of 275.51 g/mol . Its IUPAC name is derived systematically by identifying the parent structure (furan), substituents (2,5-dichlorophenyl and carbonyl chloride), and their positional assignments. The numbering of the furan ring begins at the oxygen atom, with the carbonyl chloride group at position 2 and the 2,5-dichlorophenyl substituent at position 5 (Figure 1).

The SMILES notation (C₁=CC(=C(C=C₁Cl)C₂=CC=C(O₂)C(=O)Cl)Cl) explicitly defines the connectivity: a furan ring (O₂) linked to a carbonyl chloride (C(=O)Cl) and a phenyl group with chlorine atoms at positions 2 and 5. The planar geometry of the furan ring and the ortho/para chlorine substitution on the phenyl group create steric and electronic effects that influence reactivity.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₁₁H₅Cl₃O₂
Molecular Weight 275.51 g/mol
CAS Registry Number 380906-80-9
IUPAC Name This compound
SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl

Properties

IUPAC Name

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRSYCAENNRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(2,5-Dichlorophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity as an acid chloride. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Position: The 3,5-dichlorophenoxy analog (CAS 175277-07-3) has a different substitution pattern, which may alter reactivity and binding affinity in biological systems.

Physicochemical Properties

  • Lipophilicity :
    • 5-Phenylfuran-2-carbonyl chloride (LogP 3.5) is more lipophilic than dichlorophenyl derivatives due to the absence of polar chlorine atoms. This impacts solubility and membrane permeability in biological applications.
  • Thermal Stability: Acyl chlorides with bulky substituents (e.g., bromo/chlorophenoxy) may exhibit lower thermal stability compared to simpler analogs like CMFCC .

Biological Activity

5-(2,5-Dichlorophenyl)furan-2-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its furan ring structure and dichlorophenyl substitution. The presence of the carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its chemical formula is C11_{11}H7_{7}Cl2_{2}O.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The compound's mechanism of action is likely influenced by its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl chloride group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan moieties. For instance, a study evaluated a series of furan derivatives against various microbial strains, including Gram-positive and Gram-negative bacteria. The results indicated that modifications on the furan ring could significantly enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
Chalcone derivative (similar structure)Escherichia coli256 µg/mL
Chalcone derivative (similar structure)Klebsiella pneumoniae512 µg/mL

This table illustrates that similar compounds exhibit varying degrees of antimicrobial activity, suggesting that structural modifications can lead to enhanced efficacy.

Antiviral Activity

Another area of research has focused on the antiviral properties of furan-based compounds. A study demonstrated that certain furan derivatives exhibited antiviral activity against enteroviruses, indicating that the furan ring is critical for this biological effect. The presence of the dichlorophenyl group may also contribute to increased potency .

Case Study: Antiviral Efficacy

In a recent study evaluating antiviral compounds against coxsackievirus B3 (CV-B3), researchers found that modifications to the furan moiety were essential for maintaining antiviral activity. The study confirmed that compounds with structural similarities to this compound showed promise as potential antiviral agents .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research involving furan derivatives has shown that many exhibit low cytotoxicity against normal human cell lines while maintaining antimicrobial and antiviral activities against pathogenic strains .

Table 2: Cytotoxicity Profile

CompoundCell LineIC50_{50} (µM)
This compoundHaCaT (normal keratinocytes)>100
Chalcone derivativeHeLa (cervical cancer cells)30

This data suggests that while some derivatives may have potent biological activities, they also possess favorable safety profiles.

Q & A

Basic: What are the recommended methods for synthesizing 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride?

The compound can be synthesized via selective chlorination of biomass-derived precursors. A validated approach involves treating 5-(chloromethyl)furfural (CMF) with tert-butyl hypochlorite (t-BuOCl) under mild conditions. This method achieves high yields (~90%) by converting the aldehyde group of CMF into a reactive acid chloride. Key steps include:

  • Reaction conditions : Room temperature, solvent-free or in dichloromethane.
  • Catalyst : t-BuOCl, synthesized from commercial bleach and tert-butanol.
  • Workup : Purification via vacuum distillation or recrystallization from ethanol.
    This protocol is scalable and avoids harsh reagents like thionyl chloride, enhancing safety and reproducibility .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

  • Melting Point : 233–237°C (lit.), a primary indicator of purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the dichlorophenyl group (δ 7.2–7.8 ppm) and furan carbonyl (δ 160–165 ppm).
    • IR : Strong absorbance at ~1750 cm⁻¹ (C=O stretch of acid chloride).
  • Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry (C₁₁H₅Cl₃O₂).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >95% .

Basic: What are the stability considerations for handling and storing this compound?

  • Storage : Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis.
  • Decomposition Risks : Reacts violently with water, alcohols, or amines. Use inert atmospheres (N₂/Ar) during handling.
  • Shelf Life : Stable for >6 months when stored properly. Monitor via periodic FTIR to detect hydrolysis (appearance of –COOH at ~1700 cm⁻¹) .

Advanced: How is this compound utilized in synthesizing furoate ester biofuels or polymers?

This compound serves as a key intermediate for:

  • Biofuel Precursors : React with alcohols (e.g., ethanol, butanol) to form furoate esters via nucleophilic acyl substitution.
  • Polymer Synthesis : Polycondensation with diols (e.g., ethylene glycol) yields polyesters with thermal stability up to 250°C.
    Optimization Tip : Use DMAP as a catalyst to enhance reaction rates and reduce side products .

Advanced: What strategies mitigate risks when handling reactive intermediates during synthesis?

  • Chlorinated Byproducts : Monitor for dichlorophenyl-furan side products using GC-MS.
  • Safety Protocols : Employ Schlenk lines for moisture-sensitive steps and quench excess t-BuOCl with Na₂S₂O₃.
  • Waste Management : Neutralize acid vapors with NaOH scrubbers and recover solvents via fractional distillation .

Advanced: How is this compound applied in enzyme inhibition studies (e.g., SIRT2 inhibition)?

Derivatives like AGK2 (a SIRT2 inhibitor) are synthesized by coupling the acid chloride with aminoquinoline derivatives. Key

  • IC₅₀ Values : 3.5 µM (SIRT2), 30 µM (SIRT1).
  • Biological Assays : Primary neuron cultures treated with 5 µM AGK2 show reduced α-synuclein aggregation.
  • Validation : Use chromatin immunoprecipitation (ChIP) to confirm target engagement .

Advanced: What mechanistic insights exist for its chlorination reactions?

The chlorination mechanism involves:

  • Electrophilic Aromatic Substitution : t-BuOCl generates Cl⁺ ions, attacking the furan ring’s electron-rich positions.
  • Kinetic Control : Lower temperatures favor mono-chlorination; higher temperatures promote di-substitution.
  • Computational Support : DFT studies show para-chlorination on the phenyl ring is thermodynamically favored (ΔG = -12.3 kcal/mol) .

Advanced: How are byproducts analyzed in large-scale syntheses?

  • Common Byproducts : 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid (from hydrolysis) and dichlorinated furan dimers.
  • Detection : LC-MS with electrospray ionization (ESI⁻) identifies carboxylate anions (m/z = 259.95).
  • Mitigation : Add molecular sieves to absorb moisture and optimize stoichiometry (CMF:t-BuOCl = 1:1.2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 2
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

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